molecular formula C7H5Cl2NO3 B7904182 (3,5-Dichloro-2-pyridyloxy)acetic acid

(3,5-Dichloro-2-pyridyloxy)acetic acid

Cat. No.: B7904182
M. Wt: 222.02 g/mol
InChI Key: TYWLCRHMAZYOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dichloro-2-pyridyloxy)acetic acid is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3 and 5 positions and an acetic acid moiety attached to the 2 position via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-2-pyridyloxy)acetic acid typically involves the chlorination of 2-pyridinol followed by esterification and subsequent hydrolysis. One common method includes:

    Chlorination: 2-pyridinol is chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 3 and 5 positions.

    Esterification: The chlorinated intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) to form the ester.

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and esterification processes, ensuring higher yields and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-2-pyridyloxy)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form dechlorinated derivatives.

    Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols and can be hydrolyzed back to the acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include pyridine oxides.

    Reduction: Products include dechlorinated pyridines.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dichloro-2-pyridyloxy)acetic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a herbicide and its effects on plant growth. It is also investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the formulation of agrochemicals, particularly herbicides. Its ability to disrupt plant growth makes it effective in controlling unwanted vegetation.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-pyridyloxy)acetic acid involves its interaction with specific molecular targets in plants. It inhibits key enzymes involved in the biosynthesis of essential amino acids, leading to the disruption of protein synthesis and plant growth. The compound may also interfere with cellular signaling pathways, further contributing to its herbicidal effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar structure but different substitution pattern.

    3,5,6-Trichloro-2-pyridyloxyacetic acid (Triclopyr): A related compound with an additional chlorine atom, used for similar applications.

Uniqueness

(3,5-Dichloro-2-pyridyloxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective herbicidal activity and potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

IUPAC Name

2-(3,5-dichloropyridin-2-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c8-4-1-5(9)7(10-2-4)13-3-6(11)12/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWLCRHMAZYOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.